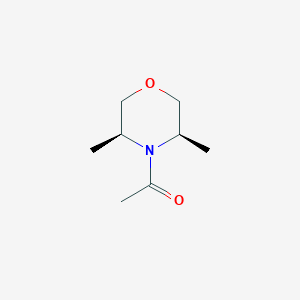
rel-1-((3R,5S)-3,5-Dimethylmorpholino)ethanone
Descripción
1-((3R,5S)-3,5-dimethylmorpholino)ethanone is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3 and 5 positions of the morpholine ring. The presence of these chiral centers gives rise to its specific (3R,5S) configuration. Morpholine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
120226-28-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[(3S,5R)-3,5-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-11-5-7(2)9(6)8(3)10/h6-7H,4-5H2,1-3H3/t6-,7+ |
Clave InChI |
MVVAELFNRUZXTC-KNVOCYPGSA-N |
SMILES |
CC1COCC(N1C(=O)C)C |
SMILES isomérico |
C[C@@H]1COC[C@@H](N1C(=O)C)C |
SMILES canónico |
CC1COCC(N1C(=O)C)C |
Sinónimos |
Morpholine, 4-acetyl-3,5-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylmorpholine and ethanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethanoyl chloride is slowly added to a solution of 3,5-dimethylmorpholine in dichloromethane, with continuous stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain pure 1-((3R,5S)-3,5-dimethylmorpholino)ethanone.
Industrial Production Methods: In an industrial setting, the production of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and stirring controls.
Continuous Flow Systems: Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Automation: Automated systems are used for the addition of reagents and monitoring of reaction parameters to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-((3R,5S)-3,5-dimethylmorpholino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1-((3R,5S)-3,5-dimethylmorpholino)ethanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,5-Dimethylmorpholine: A precursor in the synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone.
Fluvastatin: A statin drug with a similar chiral configuration (3R,5S) used to lower cholesterol levels.
5-Caranol: Another chiral compound with similar stereochemistry.
Uniqueness: 1-((3R,5S)-3,5-dimethylmorpholino)ethanone is unique due to its specific (3R,5S) configuration, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


